molecular formula C18H20N2O3 B251624 3-methoxy-N-[2-(4-morpholinyl)phenyl]benzamide

3-methoxy-N-[2-(4-morpholinyl)phenyl]benzamide

Cat. No. B251624
M. Wt: 312.4 g/mol
InChI Key: PKXIHIBAQGCPAB-UHFFFAOYSA-N
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Description

3-methoxy-N-[2-(4-morpholinyl)phenyl]benzamide, also known as MLN-4760, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of benzamide derivatives and has been synthesized using various methods.

Mechanism of Action

The exact mechanism of action of 3-methoxy-N-[2-(4-morpholinyl)phenyl]benzamide is not fully understood. However, studies have suggested that it acts by inhibiting the activity of certain enzymes and signaling pathways that are involved in various cellular processes. For example, it has been reported to inhibit the activity of histone deacetylases, which are involved in the regulation of gene expression. It has also been shown to inhibit the activity of protein kinases, which play a role in various signaling pathways.
Biochemical and Physiological Effects:
Studies have reported various biochemical and physiological effects of 3-methoxy-N-[2-(4-morpholinyl)phenyl]benzamide. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been reported to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the inflammatory response. Additionally, this compound has been shown to exhibit anti-microbial activity against various bacterial and fungal strains.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-methoxy-N-[2-(4-morpholinyl)phenyl]benzamide in lab experiments is its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-microbial properties, which make it a promising candidate for drug development. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for research on 3-methoxy-N-[2-(4-morpholinyl)phenyl]benzamide. One area of research could focus on the development of more efficient synthesis methods for this compound. Another area of research could focus on the identification of the exact mechanism of action of this compound. Additionally, further studies could investigate the potential therapeutic applications of this compound in the treatment of various diseases.

Synthesis Methods

The synthesis of 3-methoxy-N-[2-(4-morpholinyl)phenyl]benzamide has been reported in various studies. One of the most common methods involves the reaction of 4-morpholinylphenylamine with 3-methoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform and the product is purified using column chromatography.

Scientific Research Applications

3-methoxy-N-[2-(4-morpholinyl)phenyl]benzamide has been extensively studied for its potential therapeutic applications. It has been reported to exhibit anti-inflammatory, anti-cancer, and anti-microbial properties. Studies have also shown that this compound can inhibit the activity of certain enzymes such as histone deacetylases and protein kinases, which are involved in various cellular processes.

properties

Molecular Formula

C18H20N2O3

Molecular Weight

312.4 g/mol

IUPAC Name

3-methoxy-N-(2-morpholin-4-ylphenyl)benzamide

InChI

InChI=1S/C18H20N2O3/c1-22-15-6-4-5-14(13-15)18(21)19-16-7-2-3-8-17(16)20-9-11-23-12-10-20/h2-8,13H,9-12H2,1H3,(H,19,21)

InChI Key

PKXIHIBAQGCPAB-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1)C(=O)NC2=CC=CC=C2N3CCOCC3

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NC2=CC=CC=C2N3CCOCC3

Origin of Product

United States

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